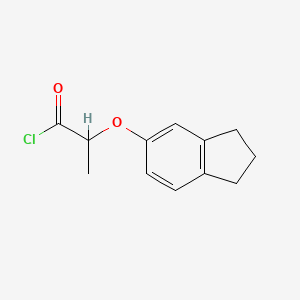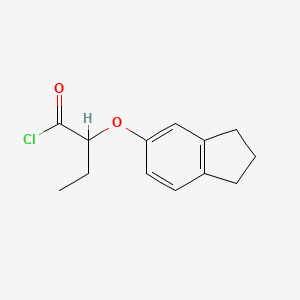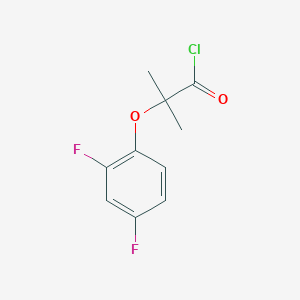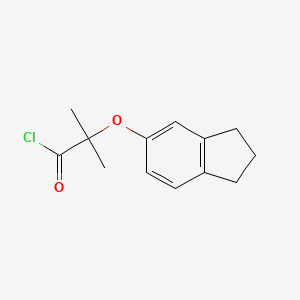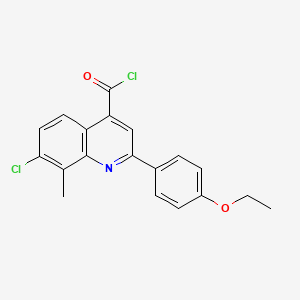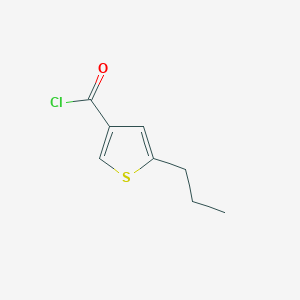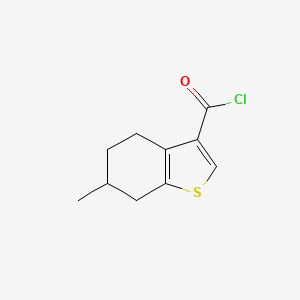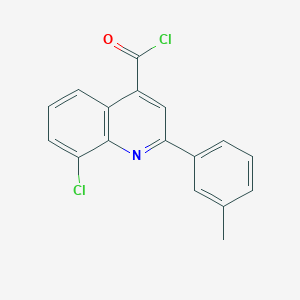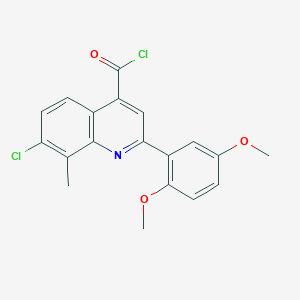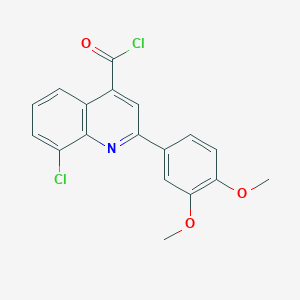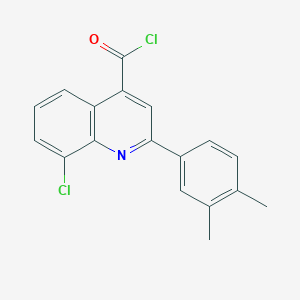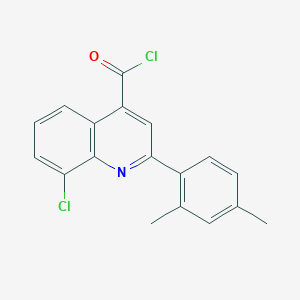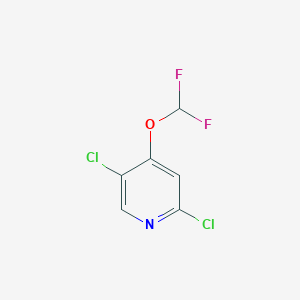
2,5-Dichloro-4-(difluoromethoxy)pyridine
Descripción general
Descripción
2,5-Dichloro-4-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3Cl2F2NO . It’s a solid or semi-solid or lump or liquid substance .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-(difluoromethoxy)pyridine is represented by the InChI code: 1S/C6H3Cl2F2NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Dichloro-4-(difluoromethoxy)pyridine is 214 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
2,5-Dichloro-4-(difluoromethoxy)pyridine is utilized in various synthetic processes, particularly in the production of pesticides. For instance, similar pyridine derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are central in the synthesis of pesticides, highlighting the role of dichloropyridines in agrochemical manufacturing (Lu Xin-xin, 2006). Furthermore, derivatives of difluorobenzodioxole, which are structurally related to 2,5-Dichloro-4-(difluoromethoxy)pyridine, have been introduced in medicinal chemistry for improved metabolic stability, indicating the significance of such compounds in drug development (M. P. Catalani, A. Paio, L. Perugini, 2010).
Intermediate in Herbicide Synthesis
A specific derivative, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, serves as a key intermediate for synthesizing trifloxysulfuron, a highly efficient herbicide. This showcases the role of such compounds in developing effective agrochemicals (Zuo Hang-dong, 2010).
Quantum Chemical Studies
In the realm of quantum chemistry, studies have been conducted on similar compounds, like 3,5-dichloro-2,6-difluoro-4-X-pyridines, to understand their nuclear quadrupole resonance spectra. Such research aids in the prediction of molecular conformations and electronic properties, which is crucial in material science and molecular engineering (M. Redshaw, W. J. Orville-Thomas, 1979).
Life-Sciences-Oriented Research
Trifluoromethoxy pyridines, including 2,5-Dichloro-4-(difluoromethoxy)pyridine, are important building blocks in life-sciences-oriented research. Their efficient and straightforward synthesis and regioselective functionalization have opened new avenues in medicinal chemistry and related fields (Baptiste Manteau et al., 2010).
Electrochemical Applications
In electrochemical research, derivatives of pyridine, like Fe(III)-meso-tetra(pyridyl)porphyrins, have been used as electrocatalysts for oxygen reduction in aqueous acidic solutions. The influence of pyridine derivatives on proton delivery and selectivity for reduction reactions is significant in developing efficient catalytic processes (Benjamin D Matson et al., 2012).
Safety and Hazards
The safety information available indicates that 2,5-Dichloro-4-(difluoromethoxy)pyridine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, immediately calling a poison center or doctor .
Direcciones Futuras
Trifluoromethylpyridines, which are structurally similar to 2,5-Dichloro-4-(difluoromethoxy)pyridine, have been used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
2,5-dichloro-4-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOGVINMHZIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



